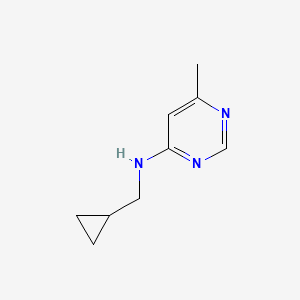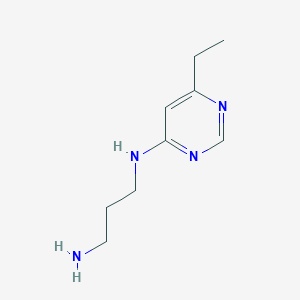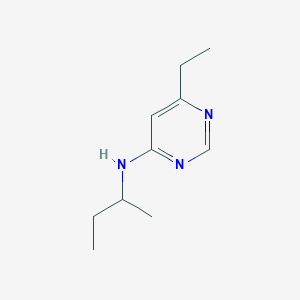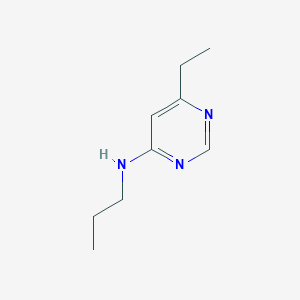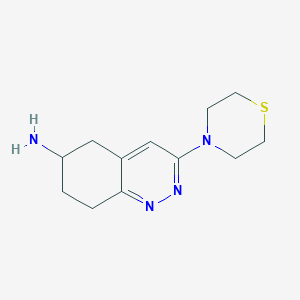
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine
Overview
Description
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine is a fascinating chemical compound with a unique structure that enables exploration of novel applications in various fields, including drug discovery and material science. This compound is part of the cinnoline family, which are heterocyclic aromatic organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiomorpholine Formation: Thiomorpholine can be synthesized from morpholine by reacting it with thiophosgene.
Cinnoline Core Formation: The cinnoline core can be constructed through cyclization reactions involving o-aminobenzonitriles or their derivatives.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, tosylates, and other suitable leaving groups.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine is unique due to its specific structural features and reactivity. Similar compounds include other cinnoline derivatives and thiomorpholine derivatives. These compounds share some similarities but differ in their functional groups and biological activities.
Comparison with Similar Compounds
Cinnoline Derivatives: Various substituted cinnolines with different functional groups.
Thiomorpholine Derivatives: Other thiomorpholine-based compounds with different substituents.
Properties
IUPAC Name |
3-thiomorpholin-4-yl-5,6,7,8-tetrahydrocinnolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c13-10-1-2-11-9(7-10)8-12(15-14-11)16-3-5-17-6-4-16/h8,10H,1-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFMUFKNTSWMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(C=C2CC1N)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


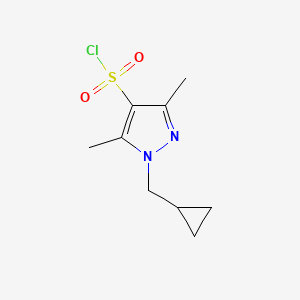
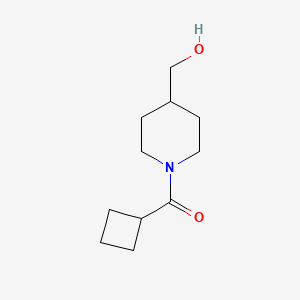

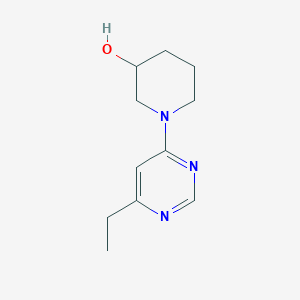
![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)
![4-Chloro-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B1488535.png)
![N2-[(benzylamino)carbonyl]-L-glutamine](/img/structure/B1488536.png)
![Methyl 2-[(6-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1488539.png)
